molecular formula C20H24N2O4S B2836527 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 923220-56-8

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2836527
CAS No.: 923220-56-8
M. Wt: 388.48
InChI Key: MUHRCXRZTNLHFC-UHFFFAOYSA-N
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Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with interesting applications in various scientific fields. The compound features a sulfonamide group, an isoquinoline moiety, and a p-tolyloxyacetamide group, making it a molecule of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic synthesis. Here’s a general approach:

    • Step 1: Preparation of the 3,4-dihydroisoquinoline core by hydrogenation of isoquinoline.

    • Step 2: Functionalization of the core to introduce the sulfonyl group, often via sulfonyl chloride and a base.

    • Step 3: Formation of the p-tolyloxyacetamide group through acylation reactions.

    • Step 4: Coupling of these fragments under controlled conditions to form the final compound.

    • Reaction conditions: Typically, these reactions occur under anhydrous conditions using organic solvents like dichloromethane, and may require catalysts such as palladium on carbon for hydrogenation.

  • Industrial Production Methods

    • Scaling up the synthesis for industrial production may involve continuous flow reactors for hydrogenation and sulfonylation steps.

    • Optimization of reaction conditions to increase yield and purity, including temperature control, solvent choice, and reaction time adjustments.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, forming phenolic derivatives.

    • Reduction: The isoquinoline moiety can be reduced further under strong reducing conditions, although this is less common.

    • Substitution: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

  • Common Reagents and Conditions

    • Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    • Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    • Substitution: Nucleophiles like amines or thiols under basic conditions.

  • Major Products

    • From oxidation: Hydroxy-derivatives of the p-tolyloxyacetamide group.

    • From reduction: Further reduced isoquinoline derivatives.

    • From substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry

    • As an intermediate in the synthesis of more complex molecules.

    • A ligand in coordination chemistry due to its ability to bind metals through the sulfonamide and isoquinoline groups.

  • Biology

    • Potential use as a building block in the synthesis of biologically active molecules.

    • Investigation into its effects on various enzymes due to the sulfonamide group.

  • Medicine

    • Study as a potential drug candidate, particularly in fields related to enzyme inhibition.

    • Research into its efficacy and safety as a therapeutic agent.

  • Industry

    • Use in the development of new materials with specific electronic or structural properties.

    • Incorporation into polymers or resins for specialized applications.

Mechanism of Action

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide acts primarily through its interaction with enzymes and proteins. The sulfonamide group is known to mimic the structure of sulfonamide-based drugs, allowing it to inhibit enzymes by binding to their active sites. The isoquinoline group may interact with other molecular targets, facilitating the compound's overall biological activity.

Comparison with Similar Compounds

  • Similar Compounds

    • N-(2-(1H-Indol-3-yl)ethyl)-2-(p-tolyloxy)acetamide: Shares the p-tolyloxyacetamide group but features an indole instead of isoquinoline.

    • N-(2-(Pyridin-2-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar, but with a pyridine ring.

    • N-(2-(Phenylsulfonyl)ethyl)-2-(p-tolyloxy)acetamide: Features a phenyl group in place of the isoquinoline moiety.

  • Uniqueness

    • The presence of the 3,4-dihydroisoquinoline structure makes this compound unique due to the specific ring structure and hydrogenation state.

    • Its combined features allow for specific interactions with molecular targets not seen in the similar compounds, potentially leading to unique biological activities and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-6-8-19(9-7-16)26-15-20(23)21-11-13-27(24,25)22-12-10-17-4-2-3-5-18(17)14-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHRCXRZTNLHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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